Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate
Description
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a hydroxymethyl substituent at the 6-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₂O₃ (molecular weight: 228.29 g/mol), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor modulators . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity during multi-step syntheses. The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, such as oxidation to carboxylic acids or conjugation via esterification .
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFFLZUJBODPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is primarily utilized in drug discovery and development due to its ability to modulate various biological pathways. Its structural characteristics allow it to interact with multiple biological targets, making it a candidate for therapeutic applications in central nervous system disorders and metabolic diseases .
Dipeptidyl Peptidase-4 Inhibition
As a DPP-4 inhibitor, this compound plays a crucial role in managing blood glucose levels. Research indicates that it can enhance the effectiveness of other antidiabetic medications by prolonging the action of incretin hormones, which are vital for glucose metabolism.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects due to its ability to cross the blood-brain barrier. This characteristic is essential for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- Study on DPP-4 Inhibition : A study demonstrated that this compound effectively inhibited DPP-4 activity in vitro, leading to increased insulin secretion from pancreatic beta cells, thus showcasing its potential as an antidiabetic agent.
- Neuroprotective Effects : In a preclinical model of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting its potential use in developing therapies for neurodegenerative conditions.
- Anti-inflammatory Properties : Research has indicated that this compound may exhibit anti-inflammatory effects through modulation of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate involves its conversion to active metabolites in the body . The tert-butyl carbamate group is stable under mild conditions and can be selectively deprotected to release the active amine . This allows for targeted delivery and controlled release of the active compound, enhancing its therapeutic efficacy . The molecular targets and pathways involved include inhibition of enzymes such as dipeptidyl peptidase-4, which plays a role in glucose metabolism and immune regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate are compared below with analogous piperidine and heterocyclic carbamates. Key differences include substituent groups, ring systems, and applications in drug discovery.
Structural and Functional Comparisons
Key Differences and Implications
Ring System Variations :
- Piperidine vs. Pyridine : Piperidine derivatives (e.g., the target compound) exhibit basicity due to the amine, whereas pyridine analogs (e.g., CAS 323578-38-7) are aromatic and less basic. This affects solubility and interaction with biological targets .
- Tetrahydropyran Derivatives : Compounds like tert-butyl (6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate () have oxygen in the ring, altering electronic properties and hydrogen-bonding capacity compared to piperidine.
Substituent Effects :
- Hydroxymethyl (-CH₂OH) : Enhances hydrophilicity and provides a handle for derivatization (e.g., oxidation to -COOH). This contrasts with lipophilic groups like -CF₃ (CAS 1432681-75-8), which improve membrane permeability but may reduce aqueous solubility .
- Halogen Substituents : Bromo or chloro groups (e.g., CAS 1142192-48-0) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxymethyl group is more suited for oxidation or conjugation .
Stereochemical Considerations :
- Enantiomerically pure derivatives (e.g., tert-butyl [(3S,5S,6R)-6-methyl-2-oxo-piperidin-3-yl]carbamate in ) highlight the importance of chirality in biological activity. The target compound’s stereochemistry (if specified) would influence its pharmacokinetic profile .
Biological Activity
Tert-butyl (6-(hydroxymethyl)piperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H22N2O2
- CAS Number : 1150618-40-8
The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine structure allows for potential binding to various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, indicating potential anticancer activity. The mechanism may involve induction of apoptosis in specific cancer types .
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is ongoing research into its effects on neuronal cells, particularly in models of neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various carbamate derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting that modifications to the piperidine structure enhance its antimicrobial efficacy.
Case Study 2: Cytotoxicity in Cancer Research
A recent study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating moderate cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
